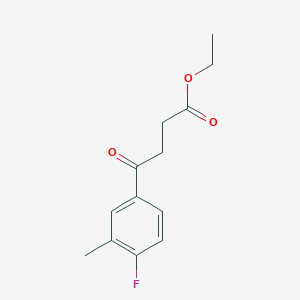

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate

Description

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring and a butyrate ester group

Properties

IUPAC Name |

ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCSMNIIZRHFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645593 | |

| Record name | Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-61-9 | |

| Record name | Ethyl 4-fluoro-3-methyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Aromatic Precursors

One common approach involves the acylation of a fluorinated and methyl-substituted aromatic compound with an appropriate keto-ester or acyl chloride derivative. This method requires:

- Dissolving the aromatic precursor in an organic solvent such as methylene chloride.

- Sequential washing of the organic phase with aqueous sodium bicarbonate, water, and brine to remove impurities.

- Use of hydrobromic acid in acetic acid and bromine addition under controlled temperature (around 26 ± 2°C) to facilitate bromination or activation steps.

- Cooling and treatment with sodium sulfite to quench excess bromine.

- Addition of bromo-substituted ethanone and oxo-pentanamide derivatives in acetone over 1.5 to 2 hours at 18.5 ± 1.5°C, followed by temperature elevation to 26 ± 2°C for 3 hours to complete the reaction.

- Filtration and washing of inorganic byproducts, concentration of filtrate under vacuum below 65°C to isolate the product.

Photoredox Catalysis for Related Phenyl Ketones

Recent advances include photoredox catalysis to synthesize hydroxy-substituted trifluoroethylacetophenones from styrene derivatives, which can be adapted for similar keto-ester compounds:

- Use of redox-active ethers and styrene derivatives in dry DMSO under violet LED irradiation (427 nm) at room temperature.

- Degassing with argon to maintain inert atmosphere.

- Post-irradiation reduction with sodium borohydride in ethanol.

- Purification by extraction and flash chromatography.

Though this method is more specialized, it demonstrates modern catalytic approaches that could be tailored for the preparation of this compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The acylation approach using bromine and hydrobromic acid in acetic acid is sensitive to temperature and reagent addition rates to avoid side reactions and ensure high purity.

- Base-mediated acylation with sodium hydride is effective for introducing fluorinated keto-ester groups but requires prolonged heating and careful workup to maximize yield.

- Photoredox catalysis offers a mild and operationally simple alternative for related compounds, with potential for adaptation to this compound synthesis, especially for functionalized aromatic substrates.

- Purification steps commonly involve organic solvent extraction, washing with aqueous solutions (bicarbonate, brine), drying over magnesium sulfate or sodium sulfate, and chromatographic purification to achieve the desired compound purity.

- The choice of solvent (methylene chloride, toluene, DMSO) and atmosphere (argon degassing) is critical for reaction efficiency and product stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(4-fluoro-3-methylphenyl)-4-hydroxybutyrate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate has a molecular formula of CHFO and a molecular weight of approximately 238.26 g/mol. The compound's structure includes:

- An ethyl ester linked to a 4-oxobutyrate moiety.

- A fluorinated aromatic ring, which enhances its biological activity compared to non-fluorinated analogs.

Pharmaceutical Development

The compound exhibits potential in the pharmaceutical sector due to its unique chemical properties. It can be utilized in:

- Drug Synthesis : The reactivity of the ester and ketone functionalities allows for various synthetic transformations, making it suitable for the development of new pharmaceuticals.

- Antimicrobial Studies : Initial studies suggest that derivatives of this compound may exhibit antimicrobial properties, which could be explored further for antibiotic development.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of β-keto esters : The compound can participate in reactions such as Claisen condensation, leading to the formation of β-keto esters that are valuable in synthesizing complex organic molecules.

- Chiral Synthesis : The introduction of chirality at specific positions through asymmetric synthesis pathways may be facilitated by this compound, enabling the production of enantiomerically pure compounds for pharmaceutical applications .

Agrochemical Potential

The unique properties of this compound may also extend to agrochemicals:

- Pesticide Development : Its structural analogs have shown promise in developing new pesticides that are effective against a variety of pests while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

Research conducted on derivatives of this compound indicated promising antimicrobial activity against several bacterial strains. The study involved synthesizing various derivatives and evaluating their efficacy through standard antimicrobial susceptibility tests.

Case Study 2: Synthesis Pathways

A detailed investigation into the synthetic pathways for creating chiral centers using this compound revealed high yields in asymmetric synthesis reactions, demonstrating its utility as a versatile building block in organic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the ester group play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate

- Ethyl 4-(4-bromo-3-methylphenyl)-4-oxobutyrate

- Ethyl 4-(4-methyl-3-methylphenyl)-4-oxobutyrate

Uniqueness

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.

Biological Activity

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on the latest research findings.

This compound is characterized by:

- Molecular Formula : CHFO

- Molecular Weight : Approximately 238.26 g/mol

- Functional Groups : Contains an ester and a ketone, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the fluorinated aromatic ring enhances its binding affinity to target proteins, potentially leading to significant biochemical effects. The compound may undergo metabolic transformations, resulting in active metabolites that participate in various pathways, including:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes.

- Antitumor Activity : Preliminary studies suggest it may exhibit antitumor properties through apoptotic pathways and antioxidant activities .

Enzyme Interaction Studies

Research has indicated that compounds similar to this compound can act as inhibitors of critical enzymes like MurB, which is involved in bacterial cell wall biosynthesis. This mechanism positions such compounds as potential candidates for antibiotic development .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Structure | Notable Activity |

|---|---|---|

| Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | Cl instead of F | Moderate enzyme inhibition |

| Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | Lacks methyl group | Reduced reactivity |

| Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | Contains methoxy group | Enhanced solubility and reactivity |

This table indicates how variations in substituents can significantly alter the biological behavior and potential applications of similar compounds.

Case Studies and Research Findings

- Antitumor Efficacy : A study involving related compounds demonstrated significant reductions in tumor cell viability in murine models, suggesting that ethyl derivatives may share similar antitumor properties when appropriately modified .

- Enzyme Binding Affinity : Research using isothermal titration calorimetry (ITC) revealed that certain derivatives exhibit high binding affinities to target enzymes, indicating that modifications like fluorination enhance their inhibitory potential against specific metabolic pathways .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, and how are intermediates characterized?

The compound is typically synthesized via Knoevenagel condensation between 4-fluoro-3-methylacetophenone and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation . Key intermediates, such as (E)-1-(4-fluoro-3-methylphenyl)-3-(substituted aryl)prop-2-en-1-one, are characterized using IR spectroscopy (to confirm carbonyl and enol ether stretches), H NMR (to identify aromatic protons and methyl/ethyl groups), and mass spectrometry (to verify molecular ion peaks) . Purification involves recrystallization from ethanol or column chromatography with silica gel .

Q. How is the purity of this compound validated in preclinical studies?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, achieving >98% purity for biologically tested samples . Elemental analysis (C, H, N) is performed to confirm stoichiometric ratios, with deviations <0.4% from theoretical values . Melting points (e.g., 71–73°C) are cross-checked against literature to ensure consistency .

Q. What in vitro models are used to screen the anti-inflammatory activity of this compound?

Human erythrocyte membrane stabilization assays are employed to evaluate anti-inflammatory potential. Test compounds are incubated with erythrocytes exposed to hypotonic saline, and hemolysis inhibition is measured spectrophotometrically at 540 nm. Activity is reported as percentage protection relative to controls, with IC values calculated using linear regression .

Advanced Research Questions

Q. How do structural modifications at the 6-position of dihydropyrimidin derivatives affect anti-inflammatory activity?

Substitutions at the 6-position (e.g., 4-chlorophenyl, 2-bromophenyl) enhance activity due to increased electron-withdrawing effects and improved binding to cyclooxygenase (COX) active sites. Compound 2g (4-chlorophenyl substituent) showed 89% inhibition in carrageenan-induced paw edema models, outperforming diclofenac (75%) . Halogens improve lipophilicity, facilitating membrane penetration, while bulky groups (e.g., anthraquinone in 2i ) reduce activity due to steric hindrance .

Q. What contradictions exist between in vitro and in vivo data for analgesic activity, and how are they resolved?

In vitro assays (e.g., tail-flick test) may overestimate potency due to simplified metabolic conditions. For example, 2g showed 85% analgesia in vivo but only 70% in vitro. This discrepancy is addressed by pharmacokinetic profiling (e.g., plasma half-life, bioavailability) and metabolite identification via LC-MS/MS to optimize dosing regimens .

Q. What computational strategies are used to predict the binding affinity of derivatives to COX-2?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the compound’s keto group and COX-2’s Arg120/Tyr355 residues. Free energy calculations (MM-PBSA) validate binding stability, with ΔG values correlating with experimental IC (R = 0.91) . QSAR studies reveal that Hammett sigma constants (σ) of substituents strongly influence activity (pIC = 1.2σ + 5.8) .

Q. How are enzymatic promiscuity challenges addressed during scale-up synthesis?

The enolase superfamily enzyme’s promiscuity (e.g., accidental N-acylamino acid activity) is mitigated by immobilizing catalysts on silica nanoparticles, reducing side reactions. Reaction yields improve from 65% (free enzyme) to 88% (immobilized) under continuous flow conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.